molecular formula C17H22N2O6 B1609593 (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217776-53-8

(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1609593
CAS No.: 1217776-53-8
M. Wt: 350.4 g/mol
InChI Key: QCJFCQDCHVZNDM-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromic Properties and Applications

One study reviews the structural and spectroscopic results reported on the reaction mechanism of photochromic ortho-nitrobenzylpyridines, which are related to the nitrobenzyl group in the compound of interest. This study highlights their potential applications for photon-based electronics due to favorable properties such as solid-state photochromic activity, minimal structural change during photoreactions, and inherent polystability (Naumov, 2006).

Biomarker Applications in Tobacco and Cancer Research

Another area of application is in the measurement of human urinary carcinogen metabolites, where compounds similar to the (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid are used as biomarkers for investigating tobacco use and cancer. These biomarkers provide critical information about carcinogen dose, exposure, and metabolism in humans (Hecht, 2002).

Environmental and Biological Activity

Research on the chemistry and properties of related compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes reveals insights into their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This knowledge can be applied to investigate the environmental and biological activities of similar compounds (Boča, Jameson, Linert, 2011).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including their effects on health and environment, provides a basis for evaluating the potential biomedical applications of similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Reductive Amination and Chemical Synthesis

A critical review on transition-metal-catalyzed reductive amination employing hydrogen discusses the reaction mechanisms and applications in chemical synthesis, highlighting the relevance of similar compounds in the synthesis of amines and other related chemical processes (Irrgang, Kempe, 2020).

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFCQDCHVZNDM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428021
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217776-53-8
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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